![molecular formula C11H8BrClN2 B1412879 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine CAS No. 1811510-59-4](/img/structure/B1412879.png)
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine
Overview
Description
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is being investigated for its potential therapeutic applications, particularly in cancer treatment. It acts as an inhibitor of specific kinases involved in cell proliferation, making it a candidate for anticancer drug development.
Case Studies:
- A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by targeting key kinases, resulting in reduced cell viability and proliferation rates.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Research Findings:
- In vitro tests have shown effectiveness against pathogens such as Escherichia coli, with inhibition values reaching up to 91.95% .
Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of pyridine-based compounds, including variations of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to explore structure-activity relationships (SAR) that can optimize biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar structural features.
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine: A compound with similar halogen substituents but a different core structure.
Uniqueness
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
- Chemical Formula: C10H8BrClN
- CAS Number: 1811510-59-4
The compound features a bromine atom at the 5-position and a chlorophenyl group at the 3-position of the pyridine ring. These substituents are critical for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and specificity, which may lead to modulation of various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest efficacy against specific bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties: Investigations have focused on its ability to inhibit tumor growth by targeting key kinases involved in cell cycle regulation. In vitro studies revealed IC50 values in the low micromolar range, demonstrating significant anticancer potential.
- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
Anticancer Mechanism:
A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines. It was shown to target specific kinases, leading to reduced cell viability and proliferation rates.
Enzyme Inhibition:
Research highlighted the compound's ability to inhibit enzymes related to metabolic pathways, which is crucial for cancer progression. This inhibition alters cellular metabolism, potentially leading to decreased tumor growth.
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Differences | Biological Activity |
---|---|---|
5-Bromo-2-(4-chlorophenyl)pyridine | Different position of bromine | Varies in anticancer potency |
5-Chloro-3-(4-bromophenyl)pyridin-2-amine | Chlorine instead of bromine | Altered receptor binding affinity |
5-Iodo-3-(4-chlorophenyl)pyridin-2-amine | Iodine instead of bromine | Potentially enhanced antimicrobial activity |
Research Findings
Recent studies have focused on synthesizing derivatives of pyridine-based compounds, including variations of this compound. These studies employ methods such as palladium-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR) that can optimize biological activity.
Key Findings:
- Synthesis Efficiency: The synthesis of novel derivatives has been achieved with moderate to good yields, enhancing the library of compounds available for biological testing.
- In Vitro Activity: Several derivatives have shown improved biological activities compared to the parent compound, indicating that structural modifications can significantly influence efficacy.
Properties
IUPAC Name |
5-bromo-3-(4-chlorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYGTIWCKATFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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